![molecular formula C10H18ClN3O2 B2507936 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione;hydrochloride CAS No. 2460749-87-3](/img/structure/B2507936.png)
3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione;hydrochloride
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Overview
Description
The compound 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione;hydrochloride is a derivative of the 1,3,8-triazaspiro[4.5]decane-2,4-dione family. These compounds are characterized by a spiroconnected structure that includes a piperidine hydantoin moiety. The specific compound is not directly mentioned in the provided papers, but its structural relatives have been synthesized and evaluated for biological activities such as myelostimulation and antimicrobial effects.
Synthesis Analysis
The synthesis of related 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives has been achieved through the Strecker reaction of cyanohydrin with ammonium carbonate . This method has proven to be efficient for producing compounds with myelostimulating activity. Another synthesis approach for similar compounds, specifically 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives, involves methods that yield high-purity products without the need for additional purification . Additionally, the oxidative spiro-bromocyclization of N-arylpropiolamide mediated by ZnBr2 has been used to synthesize 3-bromo-1-azaspiro[4.5]deca-3,6,9-triene-2,8-dione derivatives .
Molecular Structure Analysis
The molecular structure of this compound would likely resemble the structures of the compounds mentioned in the papers, which are characterized by a spirocyclic framework. This framework is a result of the fusion of two cyclic systems, typically a piperidine ring and a hydantoin ring, through a single carbon atom. The presence of triaza indicates the inclusion of nitrogen atoms in the ring system, which are essential for the biological activity of these molecules.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are crucial for introducing functional groups that confer biological activity. The Strecker reaction mentioned in the synthesis of myelostimulators and the oxidative spiro-bromocyclization are key reactions that lead to the formation of the spirocyclic structure. These reactions also allow for the introduction of various substituents that can alter the physical, chemical, and biological properties of the final compounds.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly provided, we can infer from the related compounds that these properties are influenced by the spirocyclic structure and the substituents present. The compounds synthesized in the papers exhibit properties that make them suitable for biological evaluation, such as myelostimulating activity and antimicrobial activity . The efficiency of the synthesis methods also suggests that these compounds have stable structures that can be obtained in high yields and purity.
Scientific Research Applications
Antimicrobial and Detoxification Applications
A study by Ren et al. (2009) explored the use of a derivative of 3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione for antimicrobial and detoxification purposes. They synthesized a new N-halamine precursor, which was bonded onto cotton fabrics. This application demonstrated significant antimicrobial efficacies against bacteria like Staphylococcus aureus and Escherichia coli, and it also showed potential in oxidizing toxic compounds (Ren et al., 2009).
Treatment of Anemia
Váchal et al. (2012) discovered that derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-diones, closely related to the compound , act as pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase (PHD), an enzyme family crucial for the treatment of anemia. They noted that these derivatives effectively upregulated erythropoietin, highlighting their potential in treating anemia (Váchal et al., 2012).
Anticonvulsant Activity
Obniska et al. (2006) evaluated the anticonvulsant and neurotoxic properties of a series of derivatives of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione. These compounds displayed significant anticonvulsant activity in various tests, suggesting their potential in treating seizure disorders (Obniska et al., 2006).
Synthesis and Antimicrobial Activity
Krolenko et al. (2015, 2016) reported the synthesis of 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives and their antimicrobial activity. These studies contribute to understanding the synthetic pathways and potential antimicrobial applications of similar compounds (Krolenko et al., 2015); (Krolenko et al., 2016).
Myelostimulating Activity
Yu et al. (2018) synthesized spiroconnected N-alkoxyalkylpiperidine hydantoins, including 1,3,8-triazaspiro[4.5]decane-2,4-diones. These compounds showed myelostimulating activity, significantly accelerating the regeneration of lymphocyte and granulocyte cell pools in bone marrow hematopoiesis (Yu et al., 2018).
Selective Antagonists for Receptors
Weinhardt et al. (1996) explored derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione as selective ligands for the 5-HT2C receptor. Their research outlined a brief structure-activity relationship for this series, contributing to our understanding of receptor affinity and potential therapeutic applications (Weinhardt et al., 1996).
Mechanism of Action
Mode of Action
It’s worth noting that similar compounds have been identified as selective dor agonists . These compounds can induce antinociceptive effects, but they can also cause convulsions .
Biochemical Pathways
Based on its structural similarity to other dor agonists, it may be involved in pain signaling pathways .
Result of Action
Similar compounds have been found to induce antinociceptive effects, suggesting potential applications in pain management .
Safety and Hazards
properties
IUPAC Name |
3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2.ClH/c1-2-7-13-8(14)10(12-9(13)15)3-5-11-6-4-10;/h11H,2-7H2,1H3,(H,12,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDOOGZASAELJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2(CCNCC2)NC1=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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